3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic Acid
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Overview
Description
3-Chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid, also known as CMNB, is an organic compound belonging to the class of aromatic carboxylic acids. It is a white crystalline solid with a melting point of 157-160°C. CMNB is a synthetic compound, which has been used in a variety of scientific research applications. It has been found to have a number of biochemical and physiological effects, as well as a number of advantages and limitations for use in laboratory experiments.
Scientific Research Applications
Antimicrobial Applications
CNB-001 derivatives have been studied for their antimicrobial properties. The structural modification of naphthoquinones, to which CNB-001 is related, has shown to improve pharmacological properties and introduce potential biological activity . These derivatives are particularly promising in the fight against multidrug-resistant bacteria, a growing concern in global health.
Antitumoral Potential
The compound’s derivatives are also being explored for their antitumoral effects. Naphthoquinones, from which CNB-001 is derived, have been reported to possess significant antitumoral properties due to their redox properties and other mechanisms . This makes them candidates for further studies to develop efficient drugs for cancer treatment.
Industrial Uses
CNB-001 has potential therapeutic applications that extend to various research and industry fields. Its chemical structure allows for versatility in synthesis and modification, which can be tailored for specific industrial applications.
Biotechnology Research
In biotechnology, CNB-001’s derivatives could play a role in the development of new therapeutic agents. Its complex molecular structure offers a scaffold for creating novel compounds with unique biological activities.
Chemical Synthesis
The compound is involved in chemical synthesis where its derivatives are used as intermediates or building blocks for more complex molecules. The presence of multiple functional groups allows for a wide range of chemical reactions, making it a valuable compound in synthetic chemistry .
Environmental Science
Mechanism of Action
Target of Action
Benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Benzoic acid derivatives typically act through a combination of mechanisms, including free radical reactions, nucleophilic substitution, and oxidation . The compound may interact with its targets, causing changes in their function and leading to downstream effects.
Biochemical Pathways
Benzoic acid derivatives can influence various biochemical pathways, depending on their specific targets . These effects can lead to changes in cellular function and physiology.
Result of Action
Based on its chemical structure, it may influence cellular function through its interactions with various targets .
properties
IUPAC Name |
3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO4/c1-23-17-10-14(19(21)22)9-16(20)18(17)24-11-13-7-4-6-12-5-2-3-8-15(12)13/h2-10H,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXIZOWBMNUTBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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